molecular formula C12H23NO3 B14628832 (3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol CAS No. 57913-38-9

(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol

Cat. No.: B14628832
CAS No.: 57913-38-9
M. Wt: 229.32 g/mol
InChI Key: PUZKEIGIZLMTIC-UHFFFAOYSA-N
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Description

(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol is a complex organic compound characterized by its unique oxazolo-oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of propyl groups at the 3 and 5 positions. The final step involves the addition of a methanol group to the oxazole ring. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-effectiveness and scalability, employing readily available reagents and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Halogenation and alkylation reactions are common, where hydrogen atoms are replaced by halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation often employs reagents like chlorine or bromine, while alkylation uses alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target molecule. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dipropyl-1h-[1,3]oxazole-4-carboxylic acid): Similar in structure but with a carboxylic acid group.

    (3,5-Dipropyl-1h-[1,3]oxazole-4-methanol): Similar but lacks the oxazole ring fusion.

    (3,5-Dipropyl-1h-[1,3]oxazole-4-amine): Contains an amine group instead of a methanol group.

Uniqueness

(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol is unique due to its fused oxazolo-oxazole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

57913-38-9

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

(3,5-dipropyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl)methanol

InChI

InChI=1S/C12H23NO3/c1-3-5-10-13-11(6-4-2)16-9-12(13,7-14)8-15-10/h10-11,14H,3-9H2,1-2H3

InChI Key

PUZKEIGIZLMTIC-UHFFFAOYSA-N

Canonical SMILES

CCCC1N2C(OCC2(CO1)CO)CCC

Origin of Product

United States

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